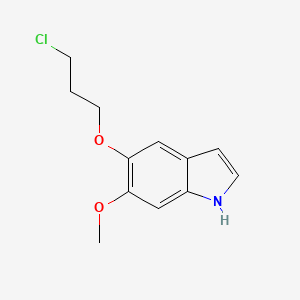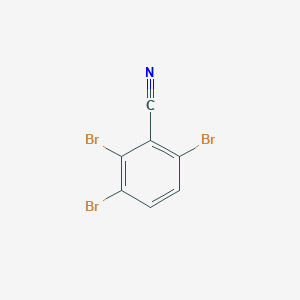
2,3,6-Tribromobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Tribromobenzonitrile is an organic compound with the molecular formula C7H2Br3N It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Tribromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,3,6-tribromoaniline.
Oxidation: Formation of 2,3,6-tribromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tribromobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2,3,6-tribromobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The nitrile group can also participate in interactions with enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromobenzonitrile: Another tribrominated benzonitrile with bromine atoms at different positions.
2,3,5-Tribromobenzonitrile: Similar structure but with bromine atoms at the 2, 3, and 5 positions.
2,3,6-Trifluorobenzonitrile: A fluorinated analog with fluorine atoms instead of bromine.
Uniqueness: 2,3,6-Tribromobenzonitrile is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. The position of the bromine atoms influences the compound’s electronic distribution and steric effects, making it suitable for specific applications that other isomers may not fulfill.
Eigenschaften
Molekularformel |
C7H2Br3N |
|---|---|
Molekulargewicht |
339.81 g/mol |
IUPAC-Name |
2,3,6-tribromobenzonitrile |
InChI |
InChI=1S/C7H2Br3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |
InChI-Schlüssel |
QKJBNEBGLRMQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)C#N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


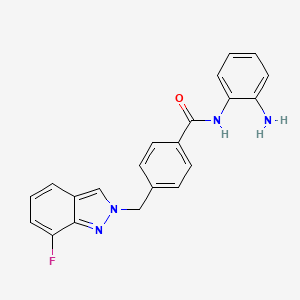


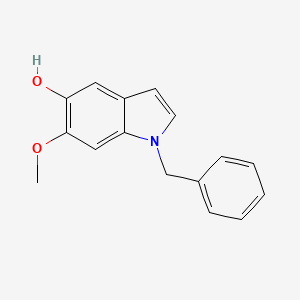
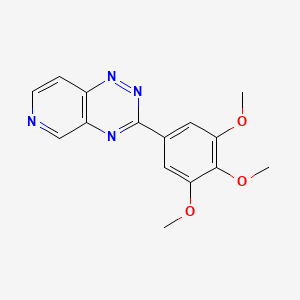
![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
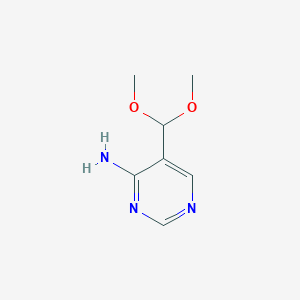

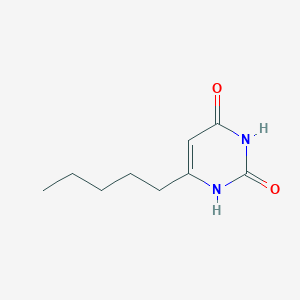
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
